Thiorphan

Vue d'ensemble

Description

Le thiorphan est un puissant inhibiteur de la métalloendopeptidase membranaire, également connue sous le nom d'enképhalinase. Ce composé est le métabolite actif du racacédotril, un médicament antidiarrhéique. Le this compound empêche la dégradation des enképhalines endogènes en inhibant l'enképhalinase, potentialisant ainsi l'analgésie induite par la morphine et atténuant les symptômes de sevrage précipités par la naloxone .

Applications De Recherche Scientifique

Thiorphan has a wide range of scientific research applications:

Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

Biology: Investigated for its role in modulating enkephalin levels and its effects on pain and addiction pathways.

Medicine: Explored for its potential in treating conditions like diarrhea, pain, and neurodegenerative diseases. .

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry

Mécanisme D'action

Target of Action

Thiorphan is a potent inhibitor of the enzyme neprilysin , also known as membrane metalloendopeptidase . Neprilysin plays a crucial role in the degradation of endogenous enkephalins, which are peptides involved in modulating pain and emotion .

Mode of Action

By inhibiting neprilysin, this compound increases the exposure to neprilysin substrates, including enkephalins . This results in the potentiation of morphine-induced analgesia and attenuation of naloxone-precipitated withdrawal symptoms .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the enkephalin pathway. By inhibiting neprilysin, this compound prevents the degradation of endogenous enkephalins . This leads to an increase in enkephalin levels, which can then interact with opioid receptors to produce analgesic effects .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the potentiation of morphine-induced analgesia and attenuation of naloxone-precipitated withdrawal symptoms . In addition, this compound has been found to have neuroprotective effects in newborn mice, reducing excitotoxic cortical damage .

Analyse Biochimique

Biochemical Properties

Thiorphan interacts with the enzyme neprilysin, inhibiting its activity . Neprilysin is involved in the degradation of biologically active peptides, and by inhibiting this enzyme, this compound can elevate the levels of these peptides in the body .

Cellular Effects

This compound has been shown to have significant effects on cellular processes. For example, it has been used in research to study its effects on pain perception, opioid receptor binding, and the modulation of analgesic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to and inhibition of the enzyme neprilysin . This prevents the breakdown of biologically active peptides, leading to elevated levels of these peptides in the body .

Metabolic Pathways

This compound’s involvement in metabolic pathways is primarily through its interaction with the enzyme neprilysin . By inhibiting this enzyme, this compound can affect the metabolism of biologically active peptides .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le thiorphan peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la réaction de l'acide 2-benzyl-3-sulfanylpropanoïque avec la glycine en présence d'un agent de couplage tel que la dicyclohexylcarbodiimide (DCC). La réaction est généralement effectuée dans un solvant organique comme le dichlorométhane à température ambiante. Le produit est ensuite purifié par recristallisation ou chromatographie .

Méthodes de production industrielle : La production industrielle du this compound implique des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des systèmes automatisés pour un contrôle précis des conditions de réaction. L'utilisation de la chromatographie liquide haute performance (HPLC) est courante pour la purification du this compound dans les environnements industriels .

Analyse Des Réactions Chimiques

Types de réactions : Le thiorphan subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des liaisons disulfure, ce qui peut affecter son activité.

Réduction : La réduction du this compound peut conduire à la formation de groupes thiol, qui sont essentiels à son activité inhibitrice.

Substitution : Le this compound peut subir des réactions de substitution, en particulier au niveau de l'atome de soufre, conduisant à la formation de divers dérivés

Réactifs et conditions courantes :

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants dans des conditions douces.

Réduction : Agents réducteurs tels que le dithiothréitol (DTT) ou le borohydrure de sodium.

Substitution : Halogénures d'alkyle ou chlorures d'acyle en présence d'une base comme la triéthylamine

Principaux produits :

Oxydation : Dérivés disulfure.

Réduction : Composés contenant des thiols.

Substitution : Divers dérivés substitués du this compound

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition enzymatique et les mécanismes réactionnels.

Biologie : Investigué pour son rôle dans la modulation des niveaux d'enképhaline et ses effets sur les voies de la douleur et de la dépendance.

Médecine : Exploré pour son potentiel dans le traitement d'affections comme la diarrhée, la douleur et les maladies neurodégénératives. .

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence en chimie analytique

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant l'enzyme endopeptidase neutre (enképhalinase). Cette inhibition empêche la dégradation des enképhalines endogènes, conduisant à des niveaux accrus de ces peptides. Les enképhalines se lient aux récepteurs opioïdes, entraînant des effets analgésiques. Le this compound augmente également les niveaux d'autres peptides comme le peptide natriurétique auriculaire, qui peuvent avoir des effets cardiovasculaires .

Composés similaires :

Racacédotril : Le composé parent du this compound, utilisé comme médicament antidiarrhéique.

Captopril : Un autre composé contenant des thiols, utilisé comme inhibiteur de l'enzyme de conversion de l'angiotensine.

Tiopronine : Un médicament contenant des thiols utilisé pour traiter la cystinurie

Unicité du this compound : Le this compound est unique en raison de son inhibition spécifique de l'enképhalinase, ce qui le rend particulièrement efficace dans la modulation des voies de la douleur et de la dépendance. Contrairement au captopril et à la tiopronine, le this compound n'affecte pas significativement l'enzyme de conversion de l'angiotensine ou d'autres enzymes, le rendant plus sélectif dans son action .

Comparaison Avec Des Composés Similaires

Racecadotril: The parent compound of thiorphan, used as an antidiarrheal medication.

Captopril: Another thiol-containing compound, used as an angiotensin-converting enzyme inhibitor.

Uniqueness of this compound: this compound is unique due to its specific inhibition of enkephalinase, which makes it particularly effective in modulating pain and addiction pathways. Unlike captopril and tiopronin, this compound does not significantly affect angiotensin-converting enzyme or other enzymes, making it more selective in its action .

Activité Biologique

Thiorphan is a potent inhibitor of neutral endopeptidase (NEP) and enkephalinase, which has garnered attention for its diverse biological activities, particularly in the fields of neuroprotection, renal function modulation, and antinociceptive effects. This article provides a comprehensive overview of this compound's biological activity, supported by relevant research findings and data tables.

This compound acts primarily by inhibiting NEP, an enzyme that degrades neuropeptides such as enkephalins. By preventing the breakdown of these peptides, this compound enhances their availability and prolongs their action on opioid receptors, which is critical for various physiological responses.

Key Biological Activities

-

Neuroprotective Effects

- This compound has demonstrated significant neuroprotective properties in animal models. In studies involving newborn mice subjected to ibotenate-induced excitotoxic lesions, this compound administration resulted in a reduction of cortical lesions by up to 57% and decreased caspase-3 cleavage by 59% . This suggests a robust potential for this compound in preventing perinatal brain damage and possibly other neurodegenerative conditions.

-

Renal Function Modulation

- Research indicates that this compound enhances renal function in cirrhotic rats by increasing glomerular filtration rate (GFR) and promoting natriuresis (sodium excretion) through mechanisms involving cyclic GMP (cGMP) and Na⁺–K⁺ ATPase activity . In non-cirrhotic models, this compound has been shown to ameliorate GFR reductions induced by cyclosporin A and enhance the diuretic effects of atrial natriuretic peptide (ANP) .

- Antinociceptive Activity

Table 1: Summary of this compound's Biological Activities

Detailed Research Findings

-

Neuroprotection Against Ibotenate-Induced Damage

- In a study exploring the neuroprotective effects of this compound, it was found that its administration significantly mitigated excitotoxic damage in neonatal mice. The therapeutic window for intervention was notably extended, as effects were still observed when treatment was administered up to 12 hours post-injury .

-

Impact on Renal Hemodynamics

- This compound's effect on renal hemodynamics was characterized by increased cGMP concentrations in the renal medulla of cirrhotic rats, contributing to improved renal function without affecting systemic blood pressure . This highlights its potential utility in managing conditions like ascites associated with liver cirrhosis.

- Enhancement of Cell Proliferation

Propriétés

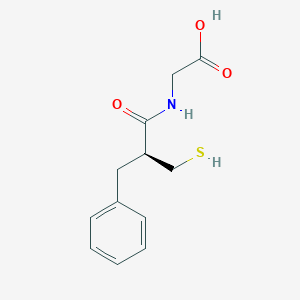

IUPAC Name |

2-[(2-benzyl-3-sulfanylpropanoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c14-11(15)7-13-12(16)10(8-17)6-9-4-2-1-3-5-9/h1-5,10,17H,6-8H2,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJKNPQAGWVLDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70868412 | |

| Record name | (+/-)-Thiorphan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70868412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76721-89-6 | |

| Record name | Thiorphan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76721-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiorphan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076721896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dl-thiorphan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Thiorphan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70868412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(Mercaptomethyl)-1-oxo-3-phenylpropyl]glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIORPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B79L7B5X3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Thiorphan?

A1: this compound acts as a potent and specific inhibitor of neutral endopeptidase (NEP), also known as enkephalinase [, , , , , , , , , ]. NEP is a membrane-bound metallopeptidase responsible for the degradation of various neuropeptides, including enkephalins, tachykinins, and atrial natriuretic peptide (ANP) [, , , , , , , , , ].

Q2: How does this compound interact with NEP?

A2: this compound binds to the active site of NEP, mimicking the substrate and preventing the enzyme from cleaving peptide bonds [, , ]. This interaction is characterized by the coordination of the inhibitor's sulfur atom to the active site zinc ion and the formation of hydrogen bonds between the inhibitor and the enzyme [].

Q3: What are the downstream consequences of NEP inhibition by this compound?

A3: NEP inhibition by this compound leads to an increase in the levels of various neuropeptides, including enkephalins, substance P, and ANP [, , , , , , ]. This increase in neuropeptide levels can have diverse physiological effects, including analgesia, diuresis, natriuresis, and modulation of airway smooth muscle tone [, , , , , , , ].

Q4: How does this compound's effect on enkephalin levels contribute to its analgesic activity?

A4: this compound inhibits enkephalinase, the enzyme primarily responsible for enkephalin degradation in the brain [, , ]. This inhibition leads to increased enkephalin levels, enhancing opioid receptor activation and producing analgesic effects [, , ]. Studies in mice have shown that this compound potentiates the analgesic activity of exogenous enkephalins and displays naloxone-reversible analgesia in pain models [, , , ].

Q5: How does this compound affect the actions of bradykinin?

A5: this compound, by inhibiting NEP, can potentiate the vasodilatory effects of bradykinin [, ]. NEP is known to degrade bradykinin, and its inhibition leads to increased bradykinin levels and enhanced activation of bradykinin receptors, resulting in vasodilation [, ].

Q6: What is the molecular formula and weight of this compound?

A6: this compound has a molecular formula of C12H15NO3S and a molecular weight of 253.32 g/mol.

Q7: Is there any spectroscopic data available for this compound?

A7: While the provided abstracts don't explicitly mention specific spectroscopic data, techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry have been employed to characterize this compound and its derivatives []. These techniques are routinely used to confirm the structure and purity of synthesized compounds.

Q8: What is the duration of action of this compound?

A8: The duration of action of this compound varies depending on the administration route and dosage [, ]. Intravenously administered this compound exhibits a short half-life, whereas inhaled this compound demonstrates a rapid onset and short duration of action [, ].

Q9: Has this compound been investigated in clinical trials?

A9: While this compound itself has not been extensively studied in clinical trials, its prodrug, Racecadotril, is commercially available for the treatment of diarrhea []. Racecadotril is rapidly metabolized to this compound in vivo.

Q10: Are there any known instances of resistance to this compound?

A10: The provided abstracts do not mention any specific mechanisms of resistance to this compound.

Q11: Are there any specific drug delivery strategies being explored for this compound?

A11: Research has explored the use of dried blood spot on-card derivatization as an alternative method for this compound sample collection and stabilization []. This approach aims to overcome the instability of this compound in biological matrices by derivatizing the thiol group to a more stable thioether directly on the sampling card [].

Q12: What analytical methods are used to quantify this compound in biological samples?

A12: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly used for the quantification of this compound in biological matrices [, ]. This technique allows for sensitive and specific detection of this compound and its metabolites.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.